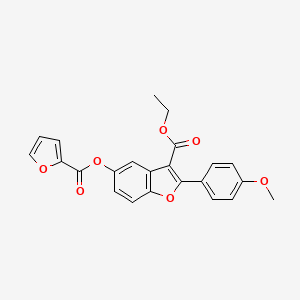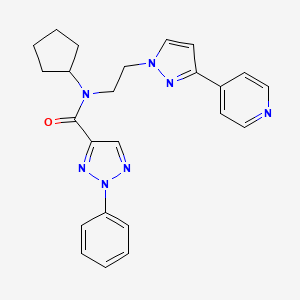![molecular formula C17H12ClN3O4 B2499038 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 941961-32-6](/img/structure/B2499038.png)
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-component reactions and the use of catalysts. For example, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involved reactions of N-aryl-3-oxobutanamides with salicylaldehyde and urea in ethanol, using NaHSO4 as a catalyst (Gein et al., 2017).
Molecular Structure Analysis
Molecular structure analysis is typically conducted using spectroscopic techniques such as IR, 1H NMR, and X-ray analysis. For instance, the crystal structures of certain related compounds were determined by X-ray single crystal diffraction analysis (Chen et al., 2012).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds often involve various functional groups and can show activities like anticancer properties. A series of substituted benzamides, for example, exhibited moderate to excellent anticancer activity in tests (Ravinaik et al., 2021).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their molecular structure and synthesis methods. This typically includes properties like solubility, melting points, and stability.
Chemical Properties Analysis
Chemical properties include reactivity with other chemicals, stability under various conditions, and potential biological activities. As seen in previous research, these properties are often evaluated in the context of potential pharmaceutical applications.
References
科学的研究の応用
Chlorophenyl-Related Applications
Environmental Impact of Chlorophenols Chlorophenols, sharing a structural component with the chlorophenyl group, have been extensively studied for their environmental impact, particularly as precursors to dioxins in waste incineration processes. Research by Peng et al. (2016) reviews the significance of chlorophenols in Municipal Solid Waste Incineration (MSWI), highlighting their role in dioxin formation, a crucial environmental concern. This study emphasizes the correlation between chlorophenol and chlorobenzene concentrations and their transformation into polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/F), underscoring the importance of understanding chlorophenyl compounds in environmental health and pollution control measures (Peng et al., 2016).
Oxadiazole-Related Applications
Pharmacological Properties of Oxadiazoles The oxadiazole group, as in the specific compound mentioned, is known for its versatile pharmacological properties. A comprehensive review by Rana et al. (2020) on 1,3,4-oxadiazole compounds reveals their widespread application in medicinal chemistry. These compounds have been identified for their antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic activities. The oxadiazole core is particularly notable for its utility as a bioisostere, replacing carboxylic acids, carboxamides, and esters in drug development, suggesting potential medicinal applications of compounds containing this group (Rana et al., 2020).
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-12-4-2-1-3-11(12)16-20-21-17(25-16)19-15(22)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEFGBBKJDBTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


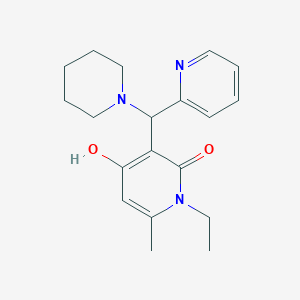
![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)
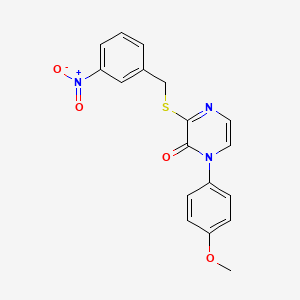
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)
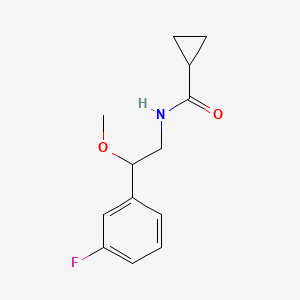
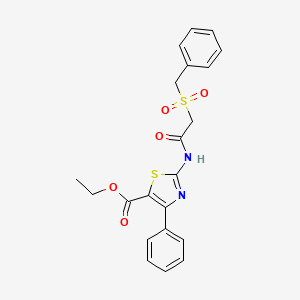
![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)
